acetyl}hydrazinylidene)butanamide](/img/structure/B11517306.png)
(3E)-N-(4-bromophenyl)-3-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a formamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the formamido-imino group through a series of condensation and coupling reactions. Common reagents used in these reactions include bromine, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group provides a handle for labeling and detection in various biochemical assays.
Medicine
In medicine, (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant protein function.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The formamido-imino moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL 4-BROMOBENZOATE: This compound shares the bromophenyl group but differs in its ester linkage.
4-BROMOBIPHENYL: Similar in having a bromophenyl group but lacks the formamido-imino moiety.
(E)-1-(4-BROMOPHENYL)-2-[(E)-PHENYL(PHENYLHYDRAZONO)METHYL]DIAZENE: Contains a bromophenyl group and a diazene linkage, differing in its overall structure and reactivity.
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its combination of a bromophenyl group and a formamido-imino moiety
Properties
Molecular Formula |
C19H19BrN4O3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C19H19BrN4O3/c1-12-5-3-4-6-16(12)22-18(26)19(27)24-23-13(2)11-17(25)21-15-9-7-14(20)8-10-15/h3-10H,11H2,1-2H3,(H,21,25)(H,22,26)(H,24,27)/b23-13+ |
InChI Key |
PLMXYWKPDMTKOK-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide](/img/structure/B11517239.png)
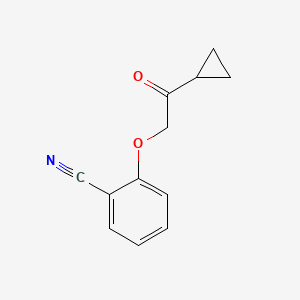
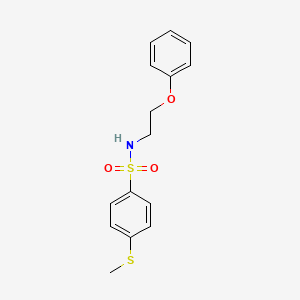
![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11517248.png)
![(2E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B11517251.png)
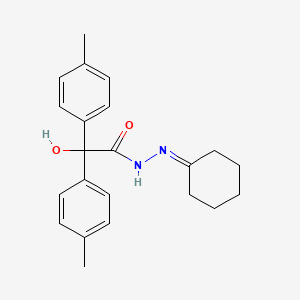
![7-(2-hydroxyethyl)-8-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517261.png)
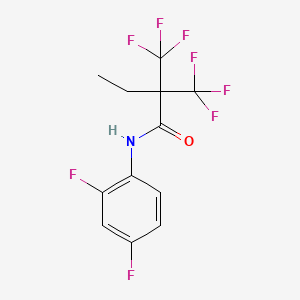
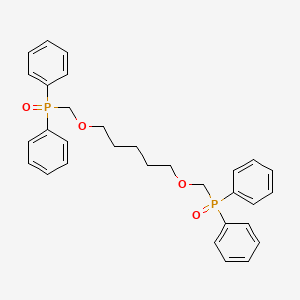
![2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11517270.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517276.png)
methanone](/img/structure/B11517286.png)
![6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517290.png)
